molecular formula C8H9F9O B3163093 5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol CAS No. 883516-36-7

5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol

Cat. No.: B3163093
CAS No.: 883516-36-7
M. Wt: 292.14 g/mol
InChI Key: PNDPCEQFBCCOPU-UHFFFAOYSA-N
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Description

5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to the compound’s unique chemical properties, making it of interest in various scientific and industrial applications.

Scientific Research Applications

5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced chemical resistance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol typically involves the introduction of trifluoromethyl groups into the hexanol backbone. One common method is the direct fluorination of hexanol derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of specialized fluorination agents and catalysts ensures the efficient introduction of trifluoromethyl groups, while minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol exerts its effects involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can alter the electronic properties of the compound, affecting its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, as well as interactions with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Bis(trifluoromethyl)-2,2-bipyridine
  • 4,4-Bis(trifluoromethyl)-2,2-bipyridine
  • 2,2-Bipyridine-5,5-dicarboxylic acid

Uniqueness

5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol is unique due to its multiple trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications requiring high chemical resistance and stability.

Properties

IUPAC Name

6,6,6-trifluoro-5,5-bis(trifluoromethyl)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F9O/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDPCEQFBCCOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol
Reactant of Route 2
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol
Reactant of Route 3
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5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol
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5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol
Reactant of Route 5
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol
Reactant of Route 6
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol

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